2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate is a synthetic organic compound that features a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Dimethyl Groups: The 5,6-dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.
Esterification: The final step involves esterification of the benzimidazole derivative with 2-phenylethyl 4-oxobutanoic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced ester derivatives.
Substitution: Substituted benzimidazole or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to alterations in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-propylacetamide: Another benzimidazole derivative with similar structural features.
2-phenylethyl 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-oxobutanoate: Shares the benzimidazole core but differs in the ester moiety.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the 2-phenylethyl group, which may confer distinct biological and chemical properties compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C21H22N2O3 |
---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-phenylethyl 4-(5,6-dimethylbenzimidazol-1-yl)-4-oxobutanoate |
InChI |
InChI=1S/C21H22N2O3/c1-15-12-18-19(13-16(15)2)23(14-22-18)20(24)8-9-21(25)26-11-10-17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3 |
InChI-Schlüssel |
PSCOFUGSBCFNDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)CCC(=O)OCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.